molecular formula C17H18N2O B12888678 Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- CAS No. 648900-13-4

Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl-

Cat. No.: B12888678
CAS No.: 648900-13-4
M. Wt: 266.34 g/mol
InChI Key: FDKXCSBCOQHLDN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline is a complex organic compound with a unique structure that includes an oxazole ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of aniline derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of N,N-dimethylaniline with a phenyl-substituted oxazole in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline is unique due to its combination of aniline and oxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

648900-13-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C17H18N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3

InChI Key

FDKXCSBCOQHLDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NCC(O2)C3=CC=CC=C3

Origin of Product

United States

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